Ethyl 15-acetyloxypentadecanoate
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Overview
Description
Ethyl 15-acetyloxypentadecanoate is an ester compound characterized by the presence of an ethyl group attached to the oxygen atom of a carbonyl group. Esters are known for their pleasant odors and are often found in natural products such as fruits and flowers . This compound is a derivative of pentadecanoic acid, which is a long-chain fatty acid.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 15-acetyloxypentadecanoate can be synthesized through esterification reactions. One common method involves the reaction of pentadecanoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion .
Industrial Production Methods
Industrial production of esters like this compound often involves similar esterification processes but on a larger scale. The use of continuous reactors and efficient separation techniques such as distillation can enhance the yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 15-acetyloxypentadecanoate can undergo various chemical reactions, including:
Reduction: Reduction of the ester using reagents like lithium aluminum hydride can yield the corresponding alcohol.
Transesterification: This reaction involves the exchange of the ethyl group with another alcohol, forming a different ester.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride in anhydrous conditions.
Transesterification: Alcohol and an acid or base catalyst.
Major Products Formed
Hydrolysis: Pentadecanoic acid and ethanol.
Reduction: 15-hydroxypentadecanoic acid.
Transesterification: Various esters depending on the alcohol used.
Scientific Research Applications
Ethyl 15-acetyloxypentadecanoate has several applications in scientific research:
Mechanism of Action
The mechanism of action of ethyl 15-acetyloxypentadecanoate involves its interaction with biological membranes and enzymes. As an ester, it can be hydrolyzed by esterases to release pentadecanoic acid, which can then participate in various metabolic pathways . The molecular targets and pathways involved include lipid metabolism and signal transduction processes .
Comparison with Similar Compounds
Ethyl 15-acetyloxypentadecanoate can be compared with other esters such as:
Ethyl acetate: A common solvent with a similar ester structure but shorter carbon chain.
Methyl butyrate: Another ester with a fruity odor, used in flavoring.
Ethyl propionate: Used in the food industry for its pleasant smell.
Uniqueness
This compound is unique due to its long carbon chain, which imparts different physical and chemical properties compared to shorter-chain esters. This makes it particularly interesting for studies related to long-chain fatty acid esters and their applications .
Properties
CAS No. |
66003-64-3 |
---|---|
Molecular Formula |
C19H36O4 |
Molecular Weight |
328.5 g/mol |
IUPAC Name |
ethyl 15-acetyloxypentadecanoate |
InChI |
InChI=1S/C19H36O4/c1-3-22-19(21)16-14-12-10-8-6-4-5-7-9-11-13-15-17-23-18(2)20/h3-17H2,1-2H3 |
InChI Key |
KZHQINTZPTXCOK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCCCCCCCCCCCCCOC(=O)C |
Origin of Product |
United States |
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